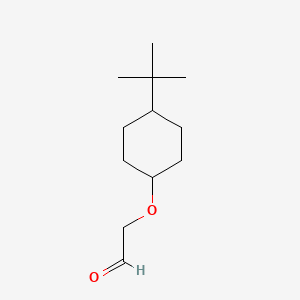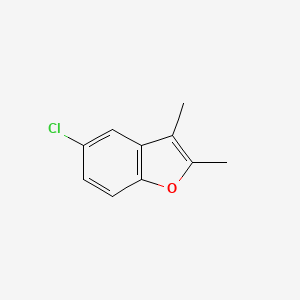
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) is an organotin compound with the chemical formula C40H74O6Sn2. It is known for its unique structure, which includes two tin atoms bonded to phthaloyl groups through oxygen atoms, and further bonded to dibutyl and octyloxy groups. This compound is used in various industrial and research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) typically involves the reaction of phthalic anhydride with dibutyltin oxide and octyltin oxide under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dibutyl and octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups .
Applications De Recherche Scientifique
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Mécanisme D'action
The mechanism of action of (Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity but lacking the phthaloyl and octyloxy groups.
Octyltin oxide: Another organotin compound with octyloxy groups but without the phthaloyl structure.
Phthaloyl chloride: Contains the phthaloyl group but lacks the tin atoms and alkyl groups.
Uniqueness
(Phthaloylbis(oxy))bis(dibutyl(octyloxy)stannane) is unique due to its combination of phthaloyl, dibutyl, and octyloxy groups bonded to tin atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
84787-73-5 |
|---|---|
Formule moléculaire |
C40H74O6Sn2 |
Poids moléculaire |
888.4 g/mol |
Nom IUPAC |
bis[dibutyl(octoxy)stannyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2C8H17O.4C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-2-3-4-5-6-7-8-9;4*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);2*2-8H2,1H3;4*1,3-4H2,2H3;;/q;2*-1;;;;;2*+2/p-2 |
Clé InChI |
FHHCAYOHUSYAQK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCO[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




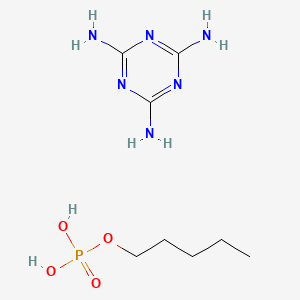

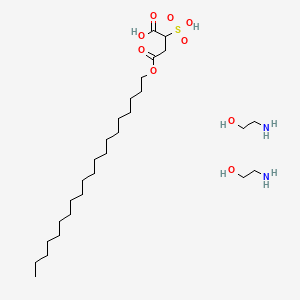
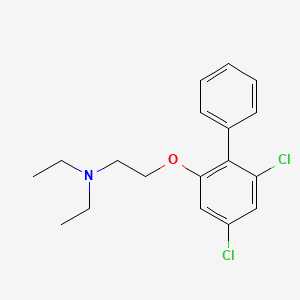
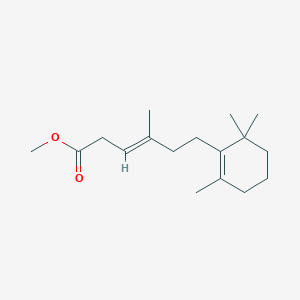


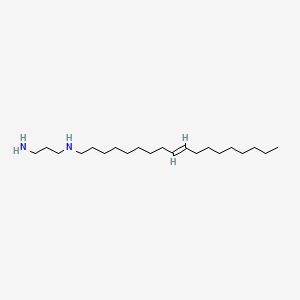
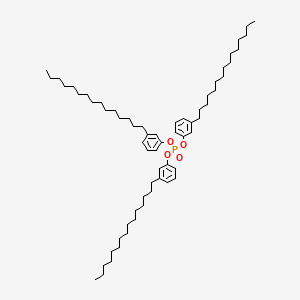
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
